molecular formula C13H18BrClN2O3 B1442787 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride CAS No. 1219967-96-0

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride

Cat. No.: B1442787
CAS No.: 1219967-96-0
M. Wt: 365.65 g/mol
InChI Key: YMJQEOGWVCTJAI-UHFFFAOYSA-N
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Description

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by etherification and salt formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
  • 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Uniqueness

4-(2-(4-Bromo-2-nitrophenoxy)ethyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQEOGWVCTJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-96-0
Record name Piperidine, 4-[2-(4-bromo-2-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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